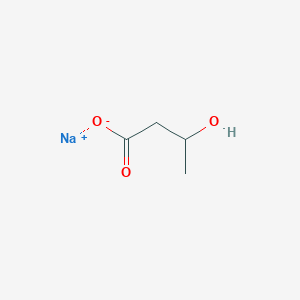

Sodium 3-hydroxybutyrate

概要

説明

Sodium 3-hydroxybutyrate is a sodium salt of 3-hydroxybutyric acid, a naturally occurring compound in the human body. It is a key intermediate in the metabolism of fatty acids and is classified as a ketone body. This compound plays a significant role in energy production, especially during periods of low carbohydrate intake or fasting, where it serves as an alternative energy source for the brain and muscles .

作用機序

Target of Action

Sodium 3-hydroxybutyrate, also known as sodium 3-hydroxybutanoate, is a metabolite and a regulatory molecule that occurs in bacteria, animals, humans, and plants . It primarily targets the G-protein-coupled FFA receptor 3 , thereby reducing lipolysis . It also blocks dopamine release by blocking impulse flow in dopaminergic neurons .

Mode of Action

This compound interacts with its targets and brings about changes in the body. It acts as a regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-hydroxybutyrate itself, while others are indirect effects, regulated by the metabolites into which 3-hydroxybutyrate is converted .

Biochemical Pathways

In animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-hydroxybutyrate mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In target tissues, 3-hydroxybutyrate is oxidized to acetoacetate in a reaction catalyzed by 3-hydroxybutyrate dehydrogenase .

Pharmacokinetics

The pharmacokinetics of 3-hydroxybutyrate are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .

Result of Action

The molecular and cellular effects of 3-hydroxybutyrate’s action are diverse. It influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels . It also inhibits the activity of histone deacetylases, thus regulating the epigenetic regulation of many genes .

生化学分析

Biochemical Properties

In animals, Sodium 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, this compound mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .

Cellular Effects

This compound influences cell function by affecting gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of this compound itself, while others are indirect effects, regulated by the metabolites into which this compound is converted .

Molecular Mechanism

One of the most important regulatory functions of this compound is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . This mechanism of action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound can influence the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .

Metabolic Pathways

This compound is involved in the metabolism of fatty acid oxidation . It interacts with various enzymes and cofactors in this metabolic pathway.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 3-hydroxybutyrate can be synthesized by reacting ethyl 3-hydroxybutyrate with sodium hydroxide. The process involves dissolving ethyl 3-hydroxybutyrate in a mixed solvent of an organic solvent and water. The reaction is carried out at a controlled temperature of 5-25°C with a stirring rate of 300-500 rpm. Sodium hydroxide is added in portions, and the reaction continues for 1-5 hours. The reaction mixture is then heated to 50-80°C, followed by a gradual cooling process. The final product is obtained by filtration, washing, and drying .

Industrial Production Methods: In industrial settings, this compound is produced using similar chemical methods but on a larger scale. The process involves the use of deionized water as a solvent and activated carbon for decolorization. The water is evaporated to obtain the finished product .

化学反応の分析

Types of Reactions: Sodium 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and polymerization.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to acetoacetate using mild oxidizing agents.

Reduction: It can be reduced to butyrate under specific conditions.

Polymerization: this compound can be polymerized to form polyhydroxybutyrate, a biodegradable polymer.

Major Products:

Acetoacetate: Formed through oxidation.

Butyrate: Formed through reduction.

Polyhydroxybutyrate: Formed through polymerization.

科学的研究の応用

Sodium 3-hydroxybutyrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various chemicals and polymers.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, neurodegenerative diseases, and metabolic disorders.

Industry: Used in the production of biodegradable plastics and as a dietary supplement for energy enhancement.

類似化合物との比較

Sodium 3-hydroxybutyrate is unique compared to other similar compounds due to its dual role as an energy source and a signaling molecule. Similar compounds include:

Sodium butyrate: Primarily used for its effects on gene expression and as a histone deacetylase inhibitor.

Lithium acetoacetate: Used in similar metabolic pathways but with different therapeutic applications.

This compound stands out due to its comprehensive role in energy metabolism, gene regulation, and potential therapeutic applications.

特性

CAS番号 |

150-83-4 |

|---|---|

分子式 |

C4H8NaO3 |

分子量 |

127.09 g/mol |

IUPAC名 |

sodium;3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7); |

InChIキー |

CWQQGENZHRKCMJ-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)[O-])O.[Na+] |

異性体SMILES |

CC(CC(=O)[O-])O.[Na+] |

正規SMILES |

CC(CC(=O)O)O.[Na] |

Key on ui other cas no. |

306-31-0 150-83-4 |

ピクトグラム |

Irritant |

同義語 |

3-Hydroxybutanoic Acid Sodium Salt; 3-Hydroxybutyric Acid Monosodium Salt; DL-β-Hydroxybutyric Acid Sodium Salt; Sodium 3-Hydroxybutyrate; Sodium Dl-β-hydroxybutyrate; Sodium β-Hydroxybutyrate; β-Hydroxybutyric Acid Sodium Salt; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic effects of sodium 3-hydroxybutyrate?

A1: this compound infusion in healthy subjects leads to several metabolic changes. It reduces blood glucose levels primarily by suppressing hepatic glucose output, not by affecting glucose uptake or insulin sensitivity. [, , ] Additionally, it temporarily increases urinary beta-2-microglobulin excretion without affecting albumin excretion, glomerular filtration rate, or renal plasma flow. []

Q2: Can this compound influence tumor cell proliferation?

A2: Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [] This antiproliferative effect appears to be linked to its ability to block cell proliferation rather than directly induce cell death. [] Moreover, combining this compound with chemotherapeutic agents like rapamycin, methotrexate, and PNC-27 enhances their efficacy by lowering their IC50 values for cancer cell killing. []

Q3: How does this compound interact with glucose and free fatty acid metabolism?

A3: Studies on dogs reveal that this compound infusion lowers blood sugar levels and plasma non-esterified fatty acid (NEFA) concentrations. [, ] This hypoglycemic effect is attributed to reduced hepatic glucose output rather than altered glucose uptake. [, ] The decrease in NEFA levels results from both reduced outflow from adipose tissue and increased uptake by tissues. [, ]

Q4: Can this compound be produced by engineered microorganisms?

A4: Yes, engineered Escherichia coli strains have been developed to synthesize polyhydroxyalkanoates (PHAs) containing lactate, a monomer derived from this compound. [, , , ] This is achieved by introducing genes encoding for enzymes like PHA synthase and propionyl-CoA transferase from other organisms. [, , , ] These engineered strains can utilize sucrose [] or glucose [, , ] as a carbon source for PHA production.

Q5: Does this compound affect the activity of specific enzymes?

A5: Research shows that this compound can inhibit the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein. [] This inhibition may be clinically relevant in individuals with uncontrolled diabetes where ketone body concentrations are elevated. [] Additionally, there's evidence suggesting a potential role of this compound in regulating intramuscular triglyceride storage through the cAMP-PKA signaling pathway and influencing the expression of proteins related to lipolysis and fat synthesis. []

Q6: What is the role of this compound in fasting individuals with medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency?

A6: Contrary to the common belief that MCAD deficiency leads to underproduction of ketone bodies, studies using stable isotope dilution techniques have shown that children with MCAD deficiency can produce ketones at normal rates during fasting. [] This suggests that other factors, such as fever or illness, might contribute to the hypoketotic hypoglycemia observed in these individuals when unwell. []

Q7: Can this compound be used to enhance extracorporeal carbon dioxide removal (ECCO2R)?

A7: Studies have explored using this compound in combination with dialysate acidification and renal replacement therapy to improve ECCO2R in swine models. [] Results indicate that this approach can significantly increase CO2 removal, allowing for a reduction in minute ventilation without significant adverse effects on electrolyte balance or hemodynamics. []

Q8: How does the structure of this compound relate to its activity?

A8: While the provided research primarily focuses on the metabolic effects of this compound, further investigation is needed to elucidate the specific structure-activity relationships. It is plausible that the hydroxyl group at the beta carbon contributes to its recognition by enzymes and receptors involved in its metabolic pathways.

Q9: Are there analytical techniques available to quantify this compound?

A9: Although the provided research doesn't delve into the specifics of analytical techniques for this compound quantification, stable isotope dilution studies using labeled this compound have been employed to investigate its kinetics. [] This suggests that mass spectrometry-based approaches are suitable for quantifying this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

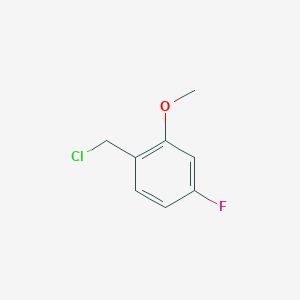

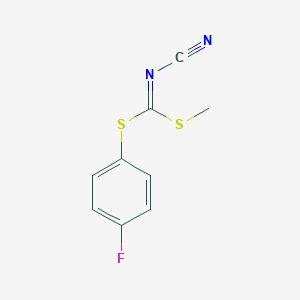

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)